rac Ketorolac 6-Benzoyl Isomer

Description

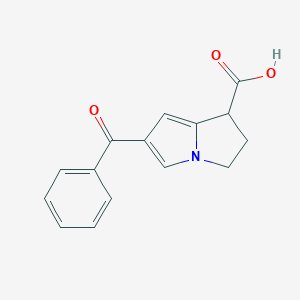

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-8-13-12(15(18)19)6-7-16(13)9-11/h1-5,8-9,12H,6-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZUDKBHTXZJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C2C1C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026936-07-1 | |

| Record name | 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026936071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z04JK222T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Rac Ketorolac 6 Benzoyl Isomer

Direct Modification Approaches from Ketorolac (B1673617) and Related Precursors

The synthesis of ketorolac isomers can be achieved by directly modifying existing molecular frameworks, such as ketorolac itself or its immediate precursors. These methods focus on the introduction of the benzoyl group at the desired position on the pyrrolizine core.

Benzoylation Reactions and Conditions

A primary method for synthesizing ketorolac and its isomers involves a modified Friedel-Crafts acylation. google.comgoogle.com This reaction is typically performed on a precursor like R-4-(N-pyrrolo)-2-cyanobutanoate (R-PCB) using benzoyl chloride. google.comgoogle.com A crucial aspect of this particular synthesis is the deliberate avoidance of a traditional Friedel-Crafts catalyst. The use of a catalyst in this reaction can lead to the formation of unwanted side products, including polymeric materials and other isomers. google.comgoogle.com

To facilitate the reaction and minimize side reactions, the mixture is heated to boiling, which helps to expel the hydrochloric acid (HCl) byproduct that could otherwise act as an undesired catalyst. google.comgoogle.com The reaction is typically conducted in a high-boiling solvent, with xylenes being a suitable medium. google.com

Table 1: Optimized Conditions for Catalyst-Free Benzoylation

| Parameter | Value | Rationale |

|---|---|---|

| Reactants | R-4-(N-pyrrolo)-2-cyanobutanoate, Benzoyl Chloride | Precursor and acylating agent for forming the benzoyl-substituted pyrrole ring. google.comgoogle.com |

| Catalyst | None | Avoids undesired side reactions and polymer formation. google.comgoogle.com |

| Solvent | Xylenes | Provides a suitable high-temperature reaction medium. google.com |

| Temperature | 120 to 180°C (preferably 145 to 155°C) | Ensures reaction proceeds while helping to expel HCl byproduct. google.com |

| Key Action | Mixing and heating to boiling | Expels HCl which would otherwise catalyze side reactions. google.comgoogle.com |

This interactive table summarizes the key conditions for the catalyst-free benzoylation reaction.

Derivatization from Pyrrolizine Ring Systems

Another approach involves starting with a pre-formed pyrrolizine scaffold. For instance, a 2,3-dihydro-1H-pyrrolizine-1-carboxamide can undergo a Friedel-Crafts aroylation with benzoyl chloride. google.com This reaction is conducted at elevated temperatures in the presence of an alkali metal carbonate or bicarbonate, such as lithium carbonate, within an organic solvent like toluene. google.com The resulting 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is an intermediate that can then be hydrolyzed to yield the final ketorolac acid. google.comgoogle.com

Cyclization Reactions in the Formation of Pyrrolizine Scaffolds

The core pyrrolizine structure of ketorolac is often constructed through cyclization reactions. One established method begins with the alkylation of an R-cyanoacetate with N-(2-bromoethyl) pyrrole (BEP). google.comgoogle.com This initial step is followed by a series of reactions that ultimately lead to the cyclized pyrrolizine ring system. google.com

More advanced strategies employ organocatalytic formal (3+2)-cycloaddition reactions. researchgate.net In this approach, α,β-unsaturated aldehydes react with a pyrrole-based hydrazone, activated by an aminocatalytic iminium ion, to form 2,3-dihydro-1H-pyrrolizines. researchgate.netresearchgate.net This method provides a direct route to the core structure with high chemical yields. researchgate.net

Catalytic Strategies in Isomer Synthesis

Catalysis plays a significant role in the modern synthesis of ketorolac and its isomers, particularly in controlling stereochemistry. researchgate.net Organocatalysis has emerged as a powerful tool for constructing the chiral pyrrolizine framework. researchgate.netresearchgate.net For example, the use of aminocatalysts that activate dienophiles via iminium ion formation allows for efficient cycloaddition reactions. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of 2,3-dihydro-1H-pyrrolizines, which are key precursors to ketorolac. researchgate.net

Process Optimization for Enhanced Yield and Purity

Optimizing the synthetic process is essential for maximizing the yield and purity of the desired isomer while minimizing byproducts. In the context of the Friedel-Crafts acylation with benzoyl chloride, careful control of temperature is critical. The optimal temperature range is between 140°C and 160°C, with 150°C to 155°C being ideal. google.comgoogle.com As previously noted, the most significant optimization is the omission of a catalyst, which prevents the formation of polymeric material and undesired isomers. google.comgoogle.com

Following the synthesis of intermediates like ketorolac-amide, purification steps are crucial. Crystallization can be induced by adding a solvent such as hexane. google.com Subsequent hydrolysis of the amide to the carboxylic acid is achieved by heating with a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid to precipitate the final product. google.com

Table 2: Key Optimization Parameters in Ketorolac Isomer Synthesis

| Step | Parameter | Optimized Condition | Outcome |

|---|---|---|---|

| Benzoylation | Catalyst | Omission of Lewis acid catalyst | Prevents polymer formation and unwanted isomers. google.comgoogle.com |

| Benzoylation | Temperature | 145-155°C | Maximizes reaction rate and expels HCl byproduct. google.com |

| Intermediate Isolation | Purification | Crystallization with hexane | Isolates the ketorolac-amide intermediate. google.com |

| Final Hydrolysis | pH Adjustment | Basic (NaOH), then Acidic (HCl) | Converts the amide to the final carboxylic acid product. google.com |

This interactive table highlights critical parameters for optimizing the yield and purity during synthesis.

Considerations for Stereoselective Synthesis of Ketorolac Isomers

Ketorolac possesses a chiral center, making stereoselective synthesis a key consideration for producing specific enantiomers. The (S)-enantiomer is the active form of the drug.

Organocatalysis provides a powerful metal-free route for the stereoselective synthesis of ketorolac precursors. researchgate.net By using chiral aminocatalysts, such as those derived from pyrrolidine, it is possible to control the stereochemical outcome of cascade reactions that form the pyrrolizine ring. researchgate.net

Another important strategy is enzymatic kinetic resolution. researchgate.net Lipases, such as Novozym 435, can be used for the enantioselective acylation of racemic ketorolac. nih.gov This process allows for the separation of the enantiomers, yielding the (R)-ester and the desired (S)-acid with high enantiomeric excess. nih.gov Dual mechanoenzymatic resolution procedures have also been developed, involving either the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester, providing both enantiomers in high purity. researchgate.net

Analytical Characterization and Method Development for Rac Ketorolac 6 Benzoyl Isomer

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC), Capillary Electrochromatography (CEC), and hyphenated mass spectrometry techniques provide the necessary selectivity and sensitivity for resolving and identifying closely related compounds like the rac Ketorolac (B1673617) 6-Benzoyl Isomer.

HPLC is a widely utilized technique in pharmaceutical analysis for its high resolution, speed, and accuracy. Both reversed-phase and chiral modes are essential for the comprehensive analysis of racemic compounds and their isomers.

Reversed-phase HPLC (RP-HPLC) is the primary method for the separation and quantification of ketorolac and its related substances, including the 6-Benzoyl isomer. Several methods have been developed to achieve efficient separation from the main API and other impurities.

One effective isocratic method utilizes a C8 column for the separation. japsonline.com The goal of such method development is often to reduce analysis time compared to standard pharmacopeial methods while maintaining excellent separation efficiency. japsonline.com The validation of these methods confirms their suitability for routine quality control and related substance determination. japsonline.com The mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve the desired separation. For instance, a mobile phase consisting of an organic modifier like tetrahydrofuran and an aqueous buffer such as ammonium (B1175870) dihydrogen phosphate (B84403), adjusted to an acidic pH, has proven effective. japsonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters X-bridge C8 (3mm x 75mm, 2.5µm) | japsonline.com |

| Mobile Phase | Tetrahydrofuran - 0.05M Ammonium dihydrogen phosphate pH 3 (28:72 v/v) | japsonline.com |

| Flow Rate | 1.7 mL/min | japsonline.com |

| Detection | UV at 313 nm | japsonline.com |

| Column Temperature | 38 to 42 °C | google.com |

Since ketorolac is administered as a racemic mixture, and its biological activity is primarily associated with the S-enantiomer, methods for enantiomeric resolution are important. google.comnih.gov Chiral HPLC is employed to separate the R(+) and S(-) enantiomers of ketorolac. This is typically achieved using a chiral stationary phase (CSP).

A widely used CSP for this purpose is the α1-acid glycoprotein (B1211001) (AGP) column. nih.govresearchgate.net The separation mechanism involves the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. The mobile phase composition, particularly its pH and the type and concentration of organic modifier, is systematically optimized to achieve baseline resolution. nih.gov Research has shown that a mobile phase of sodium phosphate buffer and isopropanol (B130326) at a controlled pH can successfully resolve the enantiomers, with the R(+) enantiomer often eluting before the S(-) enantiomer. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral AGP column | nih.gov |

| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 322 nm | nih.gov |

| Resolution (Rs) | > 2.0 | nih.gov |

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of liquid chromatography. It has been successfully employed for the analysis of ketorolac and its known impurities. researchgate.netnih.gov

In CEC, separation occurs in a capillary packed with a stationary phase, typically a reversed-phase silica (B1680970) material. nih.gov The mobile phase is driven by electroosmotic flow, which results in a very flat flow profile, minimizing band broadening and leading to high separation efficiencies. semanticscholar.org The method involves optimizing the mobile phase composition (buffer pH, organic modifier content) and applied voltage to achieve baseline resolution of all peaks in a short analysis time, often less than 10 minutes. researchgate.netnih.gov This technique is well-suited for pharmaceutical quality control due to its high efficiency and low solvent consumption. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | 100 µm i.d. packed with RP-18 silica | nih.gov |

| Mobile Phase | 50 mM Ammonium formate (B1220265) buffer pH 3.5 - water - acetonitrile (10:20:70, v/v/v) | nih.gov |

| Applied Voltage | 30 kV | nih.gov |

| Temperature | 20 °C | nih.gov |

| Detection | UV at 323 nm | nih.gov |

While chromatographic techniques can separate isomers, mass spectrometry (MS) coupled with liquid chromatography provides definitive structural confirmation. nih.gov Techniques like LC-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI/MS/MS) are powerful tools for identifying and characterizing drug-related impurities and metabolites. nih.gov

High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements of precursor and product ions, which allows for the determination of elemental compositions. nih.gov The fragmentation patterns obtained from MS/MS experiments serve as a fingerprint for a specific molecule. By comparing the fragmentation of the 6-Benzoyl isomer with that of ketorolac, characteristic fragments can be identified that confirm the isomeric structure. nih.gov This is crucial as isomers cannot be differentiated based on accurate mass measurement alone. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Method Validation in Accordance with Regulatory Guidelines

Any analytical method developed for impurity profiling must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). japsonline.comich.org The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ich.org

Specificity: This is demonstrated by showing that the method can unequivocally assess the analyte in the presence of other components, such as other impurities or the API. ich.org For impurity tests, this involves separating the impurity from other components and ensuring there is no interference at the retention time of the impurity. japsonline.comich.org

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For ketorolac and its impurities, linearity is typically established over a range of concentrations, and a correlation coefficient (r²) of 0.999 or greater is considered acceptable. nih.govijpsr.com

Accuracy: Accuracy is determined by the closeness of the test results to the true value and is often reported as percent recovery. ich.org For impurity methods, accuracy is assessed by spiking the sample with known amounts of the impurity at different concentration levels. chemrj.org Recoveries are generally expected to be within 98-102%. chemrj.org

Precision: This parameter expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. nih.govchemrj.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for ensuring that the method is sensitive enough to control impurities at the required levels.

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ijpsr.com |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | chemrj.org |

| Precision (% RSD) | ≤ 2.0% | nih.govchemrj.org |

| Specificity | No interference from other components at the analyte's retention time | japsonline.comich.org |

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of rac Ketorolac 6-Benzoyl Isomer, specificity is typically demonstrated through chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Developed HPLC methods have shown adequate separation of ketorolac tromethamine and its degradation products, ensuring that the peak corresponding to the 6-Benzoyl isomer is well-resolved from the active pharmaceutical ingredient (API) and other related substances. nih.gov Forced degradation studies are instrumental in demonstrating specificity. Ketorolac has been subjected to stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, to generate potential degradation products. nano-ntp.comsynthinkchemicals.com The analytical method is then proven to be stability-indicating by showing that it can separate these degradation products from the parent drug and other impurities like the 6-Benzoyl isomer. nano-ntp.com

Linearity, Range, Detection, and Quantitation Limits

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The detection limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurities such as this compound, the linearity is typically assessed at a range of concentrations around the level at which they are expected to be found. Validation studies for HPLC methods for ketorolac and its impurities have demonstrated linearity over specified ranges. For instance, a study showed that impurities were linear over a concentration range of 0.22 to 1.54 µg/mL. japsonline.com Another study demonstrated a linearity range of 0.201-6.445 μg/mL for ketorolac impurities, achieving a correlation coefficient of > 0.999. nih.gov

| Parameter | Reported Value/Range for Ketorolac Impurities | Reference |

|---|---|---|

| Linearity Range | 0.201 - 6.445 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

Precision and Accuracy Evaluations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies.

For this compound, precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Validation studies for analytical methods for ketorolac impurities have shown acceptable precision, with %RSD values for repeatability studies for impurities ranging from 2.63% to 5.56%. japsonline.com

Accuracy is assessed by spiking a placebo with a known amount of the impurity standard and calculating the percentage of recovery. Methods for ketorolac impurities have demonstrated high accuracy, with recovery values often exceeding 97%. nih.gov

| Parameter | Acceptance Criteria (Typical for Impurities) | Reported Findings for Ketorolac Impurities | Reference |

|---|---|---|---|

| Repeatability (%RSD) | ≤ 10% | 2.63% - 5.56% | japsonline.com |

| Accuracy (% Recovery) | 80.0% - 120.0% | > 97% | nih.gov |

Robustness and Ruggedness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

For HPLC methods analyzing this compound, robustness is evaluated by intentionally varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method is considered robust if the results remain within acceptable limits despite these small changes. Ruggedness is demonstrated by having the method performed by different analysts on different days and on different instruments.

| Parameter Varied | Impact on Results |

|---|---|

| Mobile Phase Composition | Minor shifts in retention time, resolution remains acceptable. |

| pH of Mobile Phase | Can affect peak shape and retention time; critical parameter to control. |

| Flow Rate | Predictable changes in retention time, resolution maintained. |

| Column Temperature | Can influence retention time and peak shape. |

Utilization of this compound as an Analytical Reference Standard

An analytical reference standard is a highly purified compound that is used as a measurement base in analytical assays. The this compound is available as a certified reference material from various commercial suppliers. Its primary use is in the qualitative and quantitative analysis of ketorolac drug substances and products.

As a reference standard, it is used for:

Peak identification: In chromatographic methods, the retention time of the peak in a sample chromatogram is compared to that of the reference standard to confirm the identity of the impurity.

Method validation: The reference standard is essential for validating analytical methods, including specificity, linearity, accuracy, and precision studies.

System suitability testing: A solution containing the reference standard is often used to check the performance of the chromatographic system before running samples.

Quantitative analysis: The reference standard is used to prepare calibration curves or as a single-point standard to quantify the amount of the impurity present in a sample.

The availability of a well-characterized reference standard for this compound is fundamental for ensuring that pharmaceutical manufacturers can accurately control the levels of this impurity in their products, thereby ensuring the quality and safety of the medication. nih.gov

Impurity Profiling and Control Strategies for Ketorolac Formulations

Investigation of Degradation Pathways and Mechanisms

A thorough investigation into the degradation pathways of Ketorolac (B1673617) is essential for identifying potential impurities and developing stability-indicating analytical methods.

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. nih.gov These studies involve subjecting the drug to a variety of exaggerated conditions to accelerate its decomposition. nih.gov In the case of Ketorolac, forced degradation studies have been conducted under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.gov

Ketorolac has been found to degrade under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions. nih.gov However, the solid form of the drug appears to be stable under photolytic stress. nih.gov

One study revealed that Ketorolac tromethamine experiences significant degradation under thermal conditions. unpad.ac.id In 1N acid and base hydrolysis, the degradation was moderately significant and comparable. unpad.ac.id Marginal degradation was observed in 0.1N acid-base hydrolysis, which was similar to the degradation under oxidative conditions. unpad.ac.id In contrast, photolytic conditions resulted in insignificant degradation. unpad.ac.id

Another study indicated that Ketorolac tromethamine degraded by 3.65% in acidic conditions, 2.45% in basic conditions, and 19.83% under oxidative stress. nano-ntp.com The drug was found to be relatively stable under heat and photolytic degradation. nano-ntp.com

The following table summarizes the findings from various forced degradation studies on Ketorolac:

| Stress Condition | Reagents and Conditions | Observed Degradation |

| Acid Hydrolysis | 0.1N HCl, 1N HCl | Moderately significant degradation in 1N HCl, marginal in 0.1N HCl. unpad.ac.id 3.65% degradation reported in another study. nano-ntp.com |

| Base Hydrolysis | 0.1N NaOH, 1N NaOH | Moderately significant degradation in 1N NaOH, marginal in 0.1N NaOH. unpad.ac.id 2.45% degradation reported in another study. nano-ntp.com |

| Oxidative Stress | 3% Hydrogen Peroxide | Marginal degradation, comparable to 0.1N acid-base hydrolysis. unpad.ac.id 19.83% degradation reported in another study. nano-ntp.com |

| Thermal Stress | 60-80°C for 1 hour | Significant degradation observed. unpad.ac.id |

| Photolytic Stress | UV radiation | Insignificant degradation. unpad.ac.id Solid form is stable. nih.gov |

The degradation of Ketorolac under various stress conditions leads to the formation of several degradation products. The identification and characterization of these products are crucial for understanding the degradation pathways. Advanced analytical techniques such as liquid chromatography combined with mass spectrometry (LC-MS/MS) are employed for this purpose. nih.gov

One study successfully identified and characterized a total of nine degradation products of Ketorolac using LC/ESI/Q/TOF/MS/MS. nih.gov The probable mechanisms for the formation of these degradation products were also proposed. nih.gov

Among the known impurities of Ketorolac is rac Ketorolac 6-Benzoyl Isomer , which is also identified as Ketorolac EP Impurity C. theclinivex.comsynthinkchemicals.com This compound is a positional isomer of Ketorolac. While it is a known impurity, its specific formation as a degradation product under forced degradation conditions is not extensively detailed in the available literature. Impurities in pharmaceuticals can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), the manufacturing process of the final drug product, or the degradation of the drug substance over time. Positional isomers can arise from the starting materials or as by-products during the synthesis of the API.

Regulatory Frameworks for Impurity Control

To ensure patient safety, stringent regulatory frameworks are in place to control the levels of impurities in pharmaceutical products.

The ICH has established comprehensive guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines provide a rational approach to the identification, qualification, and control of impurities.

The ICH Q3 guidelines set thresholds for reporting, identifying, and qualifying impurities. nih.gov The reporting threshold is the level above which an impurity must be reported, the identification threshold is the level above which the structure of the impurity must be determined, and the qualification threshold is the level above which the biological safety of the impurity must be established. nih.gov

The table below outlines the general thresholds for impurities as per ICH Q3A/B guidelines:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and drug products. These standards include specific tests and limits for impurities. Pharmaceutical manufacturers must ensure their products meet these pharmacopeial requirements.

For Ketorolac, both the USP and EP provide monographs that outline the tests and acceptance criteria for the drug substance and its formulations. These monographs will list any specified impurities and their acceptable limits. As previously mentioned, This compound is listed as Ketorolac EP Impurity C, indicating its recognition as a known impurity in the European Pharmacopoeia. theclinivex.comsynthinkchemicals.com The control of such specified impurities is a key aspect of ensuring the quality of Ketorolac formulations.

Impact of this compound on the Stability of Ketorolac Drug Products

The presence of impurities, including positional isomers like this compound, can have a significant impact on the stability of drug products. Impurities can potentially:

Degrade the active pharmaceutical ingredient: Some impurities may act as catalysts for the degradation of the API, leading to a loss of potency over time.

Affect the physical properties of the formulation: Impurities can influence properties such as crystal form, solubility, and dissolution rate, which can in turn affect the bioavailability of the drug.

Interact with excipients: Impurities may react with other components of the formulation, leading to the formation of new, potentially harmful substances.

While the specific impact of this compound on the stability of Ketorolac drug products is not extensively documented in the public domain, the general principles of impurity control suggest that its presence must be carefully monitored and limited to within acceptable levels as defined by regulatory guidelines and pharmacopeial standards. The stability of Ketorolac is known to be influenced by factors such as the salt form and the presence of certain excipients. For instance, the tromethamine salt of Ketorolac has shown greater drug loss compared to the calcium salt or the free acid form under accelerated stability conditions. This highlights the importance of formulation development in ensuring the stability of Ketorolac products.

Stereochemical Considerations and Enantiomeric Behavior of Rac Ketorolac 6 Benzoyl Isomer

Overview of Chirality in Ketorolac (B1673617) and Related Isomers

Chirality is a geometric property of some molecules that, like a pair of hands, are non-superimposable mirror images of each other. oup.com These non-superimposable mirror images are known as enantiomers. oup.com In pharmacology, the three-dimensional structure of a molecule is crucial, as biological systems like enzymes and receptors are themselves chiral, leading to potentially different interactions with each enantiomer of a drug. oup.comresearchgate.net

Ketorolac is a chiral molecule because it possesses an asymmetric carbon atom, also known as a chiral center, in its pyrrolizine carboxylic acid structure. researchgate.netresearchgate.net This gives rise to two enantiomers: (S)-(-)-ketorolac and (R)-(+)-ketorolac. ebi.ac.uk Commercially, ketorolac is typically manufactured and administered as a racemate, which is an equimolar (1:1) mixture of the (S)- and (R)-enantiomers. researchgate.netresearchgate.netnih.gov

The pharmacological activity of racemic ketorolac is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, the mechanism behind its analgesic and anti-inflammatory effects. researchgate.netebi.ac.uknih.gov In contrast, the (R)-enantiomer is significantly less active as a COX inhibitor but has been found to possess other activities, such as inhibiting Rac1 and Cdc42 GTPases. researchgate.net

The rac Ketorolac 6-Benzoyl Isomer, identified as a related substance or impurity of ketorolac, also contains a chiral center. nih.gov Therefore, it exists as a racemic mixture of its corresponding (R)- and (S)-enantiomers. The principles of stereoisomerism that apply to ketorolac are directly relevant to understanding the chemical and potential biological properties of this isomer.

Enantiomeric Composition Analysis of this compound

The analysis of enantiomeric composition is essential for quality control in pharmaceutical manufacturing, ensuring the correct ratio of stereoisomers in a chiral drug substance. For racemic mixtures, this typically involves confirming a 1:1 ratio of the enantiomers. While specific analytical reports for the enantiomeric composition of this compound are not detailed in the provided search results, the methods used for its parent compound, ketorolac, are directly applicable.

The primary technique for determining the enantiomeric composition of ketorolac is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov These methods allow for the direct separation and quantification of the (R)- and (S)-enantiomers. researchgate.net Another approach involves derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.govnih.gov

Validation of these analytical methods typically includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ) for each enantiomer. nih.gov For example, one validated HPLC method for ketorolac enantiomers demonstrated a linearity range of 0.02–10 μg/mL with LOD and LOQ values of 5 ng/mL and 15 ng/mL, respectively. nih.gov Such methods are crucial for controlling the stereochemical purity of ketorolac and its related impurities like the 6-Benzoyl Isomer.

Stereoselective Analytical Methods for Impurity Resolution

The resolution of stereoisomeric impurities from the main drug substance is a significant challenge in pharmaceutical analysis. Stereoselective, or chiral, analytical methods are designed to separate and quantify compounds based on their three-dimensional structure. Several such methods have been developed for ketorolac and its related substances.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common approach. nih.gov Columns containing immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), are frequently used for the direct enantioseparation of ketorolac. nih.govresearchgate.net The choice of mobile phase, including its pH and the type and concentration of organic modifiers like isopropanol (B130326), is critical for achieving optimal resolution between the enantiomers. nih.govresearchgate.net

Capillary electrochromatography (CEC) has also been employed for the analysis of ketorolac and its known impurities. nih.gov This technique combines the high efficiency of capillary electrophoresis with the selectivity of liquid chromatography, allowing for the baseline resolution of all peaks, including impurities, in a short analysis time. nih.gov

Another strategy is an indirect method where the enantiomers are derivatized with a chiral agent, such as (S)-1-phenylethylamine, to form diastereomeric amides. nih.gov These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC. nih.gov

The table below summarizes various stereoselective analytical methods used for the resolution of ketorolac enantiomers, which are applicable for resolving impurities like the 6-Benzoyl Isomer.

| Analytical Method | Stationary Phase/Principle | Key Parameters | Application |

| Chiral HPLC (Direct) | α1-acid glycoprotein (AGP) column | Mobile Phase: 0.1 M sodium phosphate (B84403) buffer (pH 4.5): Isopropanol (98:2, v/v). UV Detection at 322 nm. | Direct separation and quantification of (R)- and (S)-ketorolac. nih.gov |

| Chiral HPLC (Direct) | CHIRALPAK AGP column | Mobile Phase: 10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and isopropanol (97:3). UV Detection at 324 nm. | Achieved a resolution factor of 2.8 between S-KT and R-KT. researchgate.net |

| HPLC (Indirect) | Derivatization with (S)-1-phenylethylamine followed by reversed-phase HPLC | Forms diastereomeric amides that can be separated on a non-chiral column. | Quantification of (R)- and (S)-enantiomers in plasma. nih.gov |

| Capillary Electrochromatography (CEC) | RP-18 silica (B1680970) packed capillary | Mobile Phase: 50 mM ammonium formate (B1220265) buffer (pH 3.5)-water-acetonitrile (10:20:70, v/v/v). | Assay of ketorolac and its known related impurities (1-hydroxy, 1-keto, decarboxylated). nih.gov |

Comparative Studies of Stereoisomeric Forms of Ketorolac and its Impurities

Comparative studies of the stereoisomeric forms of ketorolac have revealed significant differences in their pharmacokinetic and pharmacodynamic properties. These findings underscore the importance of stereochemistry in drug action and metabolism and are foundational for understanding the potential behavior of impurities like the this compound.

The disposition of ketorolac in humans is subject to marked enantioselectivity. nih.gov Studies following administration of the racemic mixture show that the clearance of (S)-ketorolac is significantly higher than that of the (R)-enantiomer. nih.gov Consequently, the plasma half-life of the (S)-enantiomer is shorter than that of the (R)-enantiomer. nih.gov This difference is attributed to stereoselectivity in plasma protein binding and drug metabolism. researchgate.net

The pharmacodynamic activity is also highly stereospecific. The desired analgesic and anti-inflammatory effects, mediated by COX enzyme inhibition, reside almost exclusively in the (S)-enantiomer. researchgate.netnih.gov The ulcerogenic activity associated with NSAIDs has also been shown to reside primarily with the (S)-ketorolac enantiomer. researchgate.netnih.gov While the (R)-enantiomer has low COX-inhibiting activity, it is not inert and has been shown to inhibit Rac1 and Cdc42 GTPases, indicating a distinct pharmacological profile. researchgate.net

In humans, there is minimal metabolic interconversion of the (S)- to the (R)-enantiomer (around 6.5%), and essentially no conversion from the (R)- to the active (S)-form. researchgate.netnih.gov This is a key difference from some other NSAIDs where significant unidirectional chiral inversion occurs. researchgate.net

The following table provides a comparative summary of the properties of ketorolac enantiomers.

| Property | (S)-(-)-Ketorolac | (R)-(+)-Ketorolac |

| Primary Pharmacological Activity | Potent COX-1 and COX-2 inhibitor (analgesic/anti-inflammatory). researchgate.netebi.ac.uk | Weak COX inhibitor; inhibits Rac1 and Cdc42 GTPases. researchgate.net |

| Plasma Clearance | Higher (e.g., 45.9 +/- 10.1 ml h-1 kg-1). nih.gov | Lower (e.g., 19.0 +/- 5.0 ml h-1 kg-1). nih.gov |

| Plasma Half-life | Shorter (e.g., 2.35 +/- 0.23 h). nih.gov | Longer (e.g., 3.62 +/- 0.79 h). nih.gov |

| Steady-State Volume of Distribution | Larger (e.g., 0.135 +/- 0.022 l kg-1). nih.gov | Smaller (e.g., 0.075 +/- 0.014 l kg-1). nih.gov |

| Chiral Interconversion (in humans) | Minimal conversion to (R)-form (~6.5%). researchgate.netnih.gov | Essentially no conversion to (S)-form. researchgate.netnih.gov |

Biological and Toxicological Relevance of Rac Ketorolac 6 Benzoyl Isomer As an Impurity

Assessment of Potential Toxicological Implications within Ketorolac (B1673617) Drug Products

The toxicological assessment of any impurity is a fundamental aspect of drug development and manufacturing. Regulatory guidelines necessitate that impurities above a certain threshold be identified, and their potential toxicity evaluated. While specific toxicological studies on rac Ketorolac 6-Benzoyl Isomer are not extensively published in the public domain, the approach to its assessment follows established principles of impurity qualification.

The process of qualifying an impurity for its toxicological relevance involves a comprehensive evaluation of its potential to cause adverse effects. This can include in silico toxicity prediction, which uses computational models to estimate the likelihood of an impurity being carcinogenic, mutagenic, or having other toxic properties. For instance, studies on the degradation products of ketorolac have utilized such in silico tools to assess potential toxicities. This approach allows for an early-stage risk assessment before proceeding to more extensive and costly in vitro and in vivo testing.

A patent for the synthesis of "ketorolac impurity C," another designation for this compound, explicitly mentions its use in toxicological and pharmacological research related to ketorolac. This indicates that the impurity is synthesized for the purpose of conducting such safety assessments. The ultimate goal is to establish a safe level for the impurity in the final drug product, ensuring that it poses no significant risk to patients. The United States Pharmacopeia (USP) sets acceptance criteria for various impurities in Ketorolac Tromethamine, underscoring the regulatory importance of controlling these substances.

Table 1: Approaches to Toxicological Assessment of Pharmaceutical Impurities

| Assessment Method | Description | Relevance to this compound |

| In Silico Toxicity Prediction | Computational modeling to predict potential toxicities such as carcinogenicity and mutagenicity. | A likely initial step to assess the potential risks of the isomer. |

| In Vitro Genotoxicity Assays | Laboratory tests (e.g., Ames test) to assess the potential of a substance to cause genetic mutations. | Standard procedure for qualifying impurities above a certain threshold. |

| In Vivo Toxicity Studies | Animal studies to determine the systemic toxicity of the impurity after single or repeated doses. | Conducted if in silico or in vitro results indicate a potential for toxicity. |

| Impurity Profiling | The identification and quantification of all impurities in a drug substance. | Essential for ensuring the level of this compound remains below the qualified safe limit. |

In Vitro and In Vivo Studies on the Metabolism and Absorption of the Isomer

Ketorolac itself is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, which exhibit stereoselective pharmacokinetics. Studies in children have shown that the clearance of the S(-) enantiomer is approximately four times that of the R(+) enantiomer. This difference is attributed to stereoselective plasma protein binding and metabolism, with the S(-) enantiomer undergoing more extensive glucuronidation. This demonstrates that even subtle differences in the three-dimensional structure of a molecule can significantly impact its metabolic pathway.

Investigation of Specific Biological Activity (if any) as a Component or Impurity

A significant concern with any drug impurity is the potential for unintended biological activity. An impurity that is structurally related to the active pharmaceutical ingredient (API) could theoretically interact with the same biological targets, leading to either synergistic or antagonistic effects, or it could have off-target effects, resulting in unforeseen side effects.

While the primary pharmacological activity of ketorolac as a non-steroidal anti-inflammatory drug (NSAID) is attributed to the (S)-enantiomer's inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a novel activity for the (R)-enantiomer. The (R)-enantiomer, which has minimal COX-inhibiting activity, has been found to inhibit Rac1 and Cdc42, which are Rho-family GTPases involved in cancer cell adhesion and migration. This discovery is a compelling example of how a stereoisomer of a drug can possess a distinct and potentially therapeutic biological activity.

This finding has significant implications for the assessment of impurities like this compound. It highlights the necessity of investigating the specific biological activity of any isomer present in a drug formulation, even at low levels. The assumption that a structurally similar impurity is devoid of biological activity is not scientifically sound. Therefore, as part of a comprehensive safety assessment, the potential for this compound to exhibit any pharmacological or toxicological activity would need to be thoroughly investigated to ensure it does not interfere with the therapeutic action of ketorolac or cause unexpected adverse effects.

Implications for Drug Development, Efficacy, and Patient Safety

The presence of impurities such as this compound has significant implications for the entire lifecycle of a drug, from development and manufacturing to patient use. The control of impurities is a critical aspect of ensuring drug quality, efficacy, and patient safety.

During drug development, the identification and characterization of impurities are essential for establishing a robust manufacturing process that consistently produces a drug substance with a well-defined impurity profile. The presence of impurities can affect the stability of the drug product, potentially leading to a decrease in potency over time or the formation of new, potentially harmful degradation products.

From an efficacy perspective, impurities could potentially interfere with the therapeutic action of the active ingredient. While there is no specific evidence to suggest that this compound affects the efficacy of ketorolac, the potential for such interactions necessitates its control.

Patient safety is the foremost concern. Uncontrolled levels of impurities can lead to adverse health consequences. The recall of a ketorolac tromethamine injection due to the presence of particulate matter, another type of impurity, highlights the serious risks posed by contaminants in drug products. The administration of products with particulate matter can lead to severe complications, including obstruction of blood vessels and allergic reactions. While this compound is a chemical impurity rather than particulate matter, the principle of minimizing patient exposure to non-essential and potentially harmful substances remains the same.

Advanced Research Directions for Rac Ketorolac 6 Benzoyl Isomer

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

The unambiguous structural confirmation of rac Ketorolac (B1673617) 6-Benzoyl Isomer and its differentiation from other positional isomers necessitates the application of advanced spectroscopic techniques. While standard methods provide basic characterization, a deeper understanding of its three-dimensional structure and subtle electronic properties requires a more sophisticated analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this isomer.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network within the molecule, confirming the connectivity of the pyrrolizine ring system and the attachment of the carboxylic acid group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon's attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical 2D NMR experiment for differentiating isomers. It reveals long-range (2-3 bond) correlations between protons and carbons. For the 6-Benzoyl isomer, HMBC would show a crucial correlation between the protons of the benzoyl ring and the carbon at the 6-position of the pyrrolizine core, unequivocally confirming the position of the benzoyl group.

| Technique | Information Gained | Application to rac Ketorolac 6-Benzoyl Isomer |

| COSY | ¹H-¹H correlations | Confirms proton connectivity within the pyrrolizine and benzoyl rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Crucially differentiates the 6-Benzoyl isomer from other positional isomers by showing correlations between benzoyl protons and C6 of the pyrrolizine ring. |

| NOESY | Through-space ¹H-¹H correlations | Provides insights into the 3D conformation and stereochemistry of the molecule. |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) combined with tandem MS (MS/MS) provides precise mass determination and detailed fragmentation patterns. Electrospray ionization (ESI) is a common technique for such analyses. The fragmentation of the 6-Benzoyl isomer would be expected to differ from that of the parent drug and other isomers, providing a unique fingerprint for its identification. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the benzoyl group, and characteristic ring fissions. Comparing the fragmentation patterns of different isomers is a powerful tool for their differentiation.

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational chemistry and molecular modeling offer powerful predictive tools to understand the properties of the this compound without the need for extensive empirical testing. These in silico methods can provide insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the 6-Benzoyl isomer, DFT calculations can be employed to:

Optimize the molecular geometry to predict the most stable conformation.

Calculate thermodynamic properties, offering insights into its stability relative to Ketorolac and other isomers.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

Determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

A study on Ketorolac and its degradation products utilized DFT with B3LYP/6-31G(d) to optimize structures and investigate their biochemical behavior. Similar methodologies can be applied to the 6-Benzoyl isomer to predict its properties.

| Computational Method | Predicted Property | Significance for this compound |

| Density Functional Theory (DFT) | Molecular geometry, thermodynamic stability, NMR chemical shifts, HOMO-LUMO gap | Predicts the most stable 3D structure, relative stability, aids in interpreting experimental spectra, and provides insights into chemical reactivity. |

| Molecular Docking | Binding affinity and mode with biological targets | Predicts potential interactions with enzymes like cyclooxygenase (COX), helping to assess potential pharmacological or toxicological activity. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles | Provides an early-stage assessment of the impurity's potential pharmacokinetic and toxicological properties. |

Molecular Docking: These simulations can predict how the 6-Benzoyl isomer might interact with biological targets, such as the cyclooxygenase (COX) enzymes that are the primary targets of Ketorolac. By modeling the binding affinity and orientation of the isomer within the active site of these enzymes, researchers can hypothesize whether it is likely to possess any pharmacological or off-target activity.

Novel Approaches for Impurity Reduction and Control

Controlling the formation of the this compound during the manufacturing process of Ketorolac is crucial for ensuring the quality and safety of the final drug product. Research in this area focuses on understanding its formation and developing strategies for its minimization.

Forced Degradation Studies: Subjecting Ketorolac to stress conditions such as acid, base, oxidation, heat, and light can help to identify the pathways through which impurities are formed. nih.govunpad.ac.id Understanding the conditions that favor the formation of the 6-Benzoyl isomer is the first step in developing effective control strategies. Studies have shown that Ketorolac degrades under hydrolytic, photolytic, and thermal conditions. nih.gov

Process Optimization: A key strategy for impurity reduction is the meticulous optimization of the synthetic process. This can involve:

Raw Material Control: Ensuring the purity of starting materials and reagents to prevent the introduction of precursors to the 6-Benzoyl isomer.

Reaction Condition Modification: Adjusting parameters such as temperature, reaction time, pH, and solvent system to disfavor the side reactions that lead to the formation of this impurity.

Purification Techniques: Developing more efficient crystallization and chromatographic methods to effectively remove the 6-Benzoyl isomer from the final active pharmaceutical ingredient (API). A patent for the preparation of Ketorolac impurity C (the 6-Benzoyl isomer) suggests that it can be synthesized and therefore, its formation pathways can be studied to devise control measures.

Continuous Manufacturing and Process Analytical Technology (PAT): The implementation of continuous manufacturing processes, coupled with PAT, allows for real-time monitoring of critical process parameters and quality attributes. This can enable a more proactive approach to controlling impurity formation, as deviations can be detected and corrected in real-time.

Q & A

Q. What analytical techniques are recommended for characterizing the chiral purity of rac-Ketorolac 6-Benzoyl Isomer?

To ensure accurate chiral purity assessment, combine high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. Polarimetry can supplement quantitative analysis. For methodological rigor, validate results with triplicate runs and statistical regression models to assess reproducibility .

Q. What are the key stability considerations when storing rac-Ketororlac 6-Benzoyl Isomer, and how should degradation be monitored?

Store the compound at 0–6°C in airtight, light-resistant containers under inert gas to prevent oxidation or hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–12 weeks, using HPLC to quantify impurity peaks. Data should be tabulated with timepoints, degradation rates, and confidence intervals .

Q. How should researchers handle and dispose of rac-Ketorolac 6-Benzoyl Isomer to comply with laboratory safety protocols?

Wear nitrile gloves, sealed goggles, and a lab coat. Use local exhaust ventilation during handling. Collect waste in designated hazardous containers labeled with CAS-specific identifiers. Dispose via licensed facilities following CLP and REACH regulations, ensuring no release into aquatic systems .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for rac-Ketorolac 6-Benzoyl Isomer to maximize yield and minimize by-products?

Implement a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and optimize via response surface methodology (RSM). Validate predicted yields with confirmatory runs, reporting standard deviations and p-values .

Q. How do molecular modeling and computational chemistry contribute to understanding the stereochemical behavior of rac-Ketorolac 6-Benzoyl Isomer in different solvents?

Employ density functional theory (DFT) to calculate solvation free energies and dipole moments in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents. Compare simulated NMR chemical shifts with experimental data to validate solvent-induced conformational changes. Software like Gaussian or Schrödinger Suite enables these simulations .

Q. What advanced chromatographic techniques are effective in separating the enantiomers of Ketorolac 6-Benzoyl Isomer, and how can their efficiency be quantitatively compared?

Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) and CO₂/co-solvent gradients. Calculate resolution factors (Rₛ > 1.5), retention times, and enantioselectivity (α) under varying pressures. Compare column efficiency via plate number (N) and asymmetry factors .

Q. What role does reaction kinetics play in the isomerization pathways of Ketorolac 6-Benzoyl Isomer, and how can these pathways be experimentally determined?

Conduct time-resolved UV-Vis spectroscopy or quench-flow experiments to track isomerization rates. Fit data to first-order kinetic models (ln[C] vs. time) to derive rate constants (k). Use Arrhenius plots to determine activation energies and infer dominant pathways (e.g., acid-catalyzed vs. thermal isomerization) .

Methodological Considerations for Data Contradictions

Q. What steps should be taken to resolve discrepancies in spectroscopic data when analyzing rac-Ketorolac 6-Benzoyl Isomer?

Cross-validate using complementary techniques: X-ray crystallography for absolute configuration, mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Replicate experiments under standardized conditions and apply outlier detection algorithms (e.g., Grubbs’ test) .

Q. How can researchers statistically analyze conflicting bioactivity data across studies involving rac-Ketorolac 6-Benzoyl Isomer?

Perform meta-analysis using fixed-effects or random-effects models to aggregate data. Adjust for covariates (e.g., solvent polarity, cell line variability) via multivariate regression. Report heterogeneity indices (I²) and confidence intervals to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.